molecular formula C21H19FN2O B1398497 3-(4-Fluorophenyl)-N-(4-(pyridin-4-ylmethyl)phenyl)propanamide CAS No. 1377961-80-2

3-(4-Fluorophenyl)-N-(4-(pyridin-4-ylmethyl)phenyl)propanamide

Cat. No. B1398497
M. Wt: 334.4 g/mol
InChI Key: JKPSZHYBZIZCNE-UHFFFAOYSA-N
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Description

This compound belongs to the class of organic compounds known as aryl-phenylketones . These are aromatic compounds containing a ketone substituted by one aryl group, and a phenyl group .


Molecular Structure Analysis

The molecular structure of this compound includes a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .

Scientific Research Applications

  • Met Kinase Inhibitors : N-(4-(2-aminopyridin-4-yloxy)-3-fluoro-phenyl)-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamides, similar in structure to the compound , were identified as potent and selective Met kinase inhibitors. These compounds have shown complete tumor stasis in a Met-dependent human gastric carcinoma xenograft model following oral administration, indicating potential applications in cancer treatment (Schroeder et al., 2009).

  • TRPV1 Antagonism : A series of 2-substituted 4-(trifluoromethyl)benzyl C-region analogs of 2-(3-fluoro-4-methylsulfonamidophenyl)propanamides were investigated for hTRPV1 antagonism. Phenyl C-region derivatives exhibited better antagonism than pyridine surrogates. These compounds demonstrated promising analgesic activities without hyperthermia, suggesting potential applications in pain management (Ann et al., 2015).

  • Synthesis and Characterization : 2-(2-fluoro-[1,1′-biphenyl]-4-yl)-N-(1-phenylpropan-2-yl)propanamide was synthesized, characterized, and analyzed using various spectroscopic methods. This work contributes to the understanding of the structural aspects of similar compounds (Manolov et al., 2022).

  • Neurokinin-1 Receptor Antagonist : 1-(5-[[(2R,3S)-2-([(1R)-1-[3,5-Bis(trifluoromethyl)phenyl]ethyl]oxy)-3-(4-fluorophenyl)morpholin-4-yl]methyl]-2H-1,2,3-triazol-4-yl)-N,N-dimethylmethanamine hydrochloride is a high affinity, orally active neurokinin-1 receptor antagonist. Its solubility in water of >100 mg/mL makes it suitable for both intravenous and oral clinical administration, indicating its potential in the treatment of emesis and depression (Harrison et al., 2001).

Future Directions

Given the lack of specific information on “3-(4-Fluorophenyl)-N-(4-(pyridin-4-ylmethyl)phenyl)propanamide”, future research could focus on its synthesis, chemical reactions, mechanism of action, and safety profile. This could potentially lead to new insights and applications .

properties

IUPAC Name

3-(4-fluorophenyl)-N-[4-(pyridin-4-ylmethyl)phenyl]propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19FN2O/c22-19-6-1-16(2-7-19)5-10-21(25)24-20-8-3-17(4-9-20)15-18-11-13-23-14-12-18/h1-4,6-9,11-14H,5,10,15H2,(H,24,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKPSZHYBZIZCNE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CCC(=O)NC2=CC=C(C=C2)CC3=CC=NC=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19FN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00718739
Record name 3-(4-Fluorophenyl)-N-{4-[(pyridin-4-yl)methyl]phenyl}propanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00718739
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

334.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-Fluorophenyl)-N-(4-(pyridin-4-ylmethyl)phenyl)propanamide

CAS RN

1377961-80-2
Record name 3-(4-Fluorophenyl)-N-{4-[(pyridin-4-yl)methyl]phenyl}propanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00718739
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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